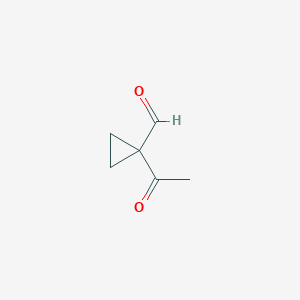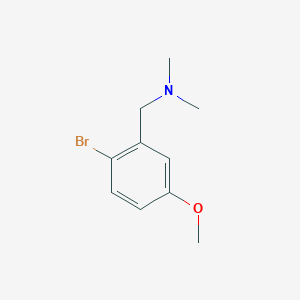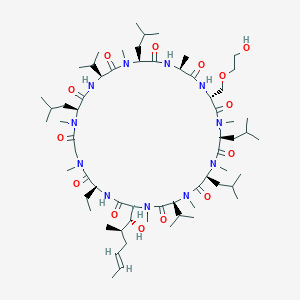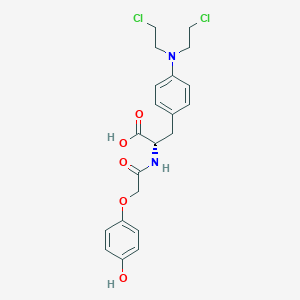
MelPO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melanin is a naturally occurring pigment that is responsible for skin, hair, and eye color in humans. Melanin is also present in other organisms, including animals, plants, and microorganisms. Melanin has been the subject of extensive research due to its role in many physiological processes, including protection against UV radiation, regulation of body temperature, and the immune response. Melanin-based materials have also been studied for their potential use in a variety of applications, including biomedical imaging, drug delivery, and tissue engineering. One such material is MelPO, which is a melanin-like polymer synthesized using a biomimetic approach.
Mechanism of Action
The mechanism of action of MelPO is not fully understood, but it is believed to be related to its ability to bind to and absorb light. This compound has been shown to have strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. This compound may also interact with biological molecules, such as proteins and nucleic acids, which could contribute to its biological activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been shown to have antioxidant activity, which could be beneficial in preventing oxidative damage in cells. In vivo studies have shown that this compound can be used as a contrast agent for imaging applications, and that it has low toxicity and biocompatibility.
Advantages and Limitations for Lab Experiments
MelPO has several advantages for use in lab experiments. It is easy to synthesize using a biomimetic approach, and it has excellent optical properties for imaging applications. This compound is also biocompatible and has low toxicity, which makes it suitable for use in biological systems. However, this compound has some limitations. It is sensitive to pH and temperature, which could affect its stability in biological systems. This compound is also prone to aggregation, which could affect its biological activity.
Future Directions
There are several future directions for research on MelPO. One area of research is the development of this compound-based materials for tissue engineering applications. This compound has been shown to have excellent biocompatibility, which makes it a promising material for use in tissue engineering. Another area of research is the development of this compound-based contrast agents for imaging applications. This compound has excellent optical properties, which could make it a valuable tool for biomedical imaging. Finally, research could focus on the development of this compound-based drug delivery systems. This compound can be loaded with drugs and targeted to specific tissues, which could improve the efficacy of drug therapies.
Synthesis Methods
MelPO is synthesized using a biomimetic approach, which involves the oxidation of the amino acid tyrosine to form a melanin-like polymer. The synthesis process involves the use of oxidizing agents, such as hydrogen peroxide or ammonium persulfate, and the addition of a catalyst, such as FeCl3 or CuSO4. The resulting this compound is a dark brown powder that is soluble in water and organic solvents.
Scientific Research Applications
MelPO has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in biomedical imaging. This compound has been shown to have excellent optical properties, including strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. This compound has also been studied for its potential use in drug delivery. The polymer can be loaded with drugs and targeted to specific tissues using functionalization with targeting ligands.
properties
CAS RN |
131089-09-3 |
|---|---|
Molecular Formula |
C21H24Cl2N2O5 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
InChI Key |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Other CAS RN |
131089-09-3 |
synonyms |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



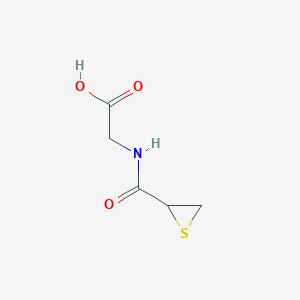
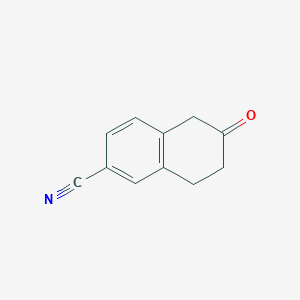

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

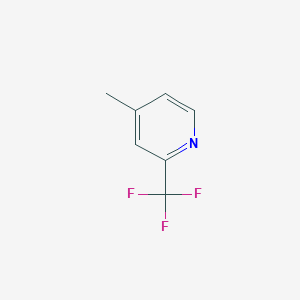
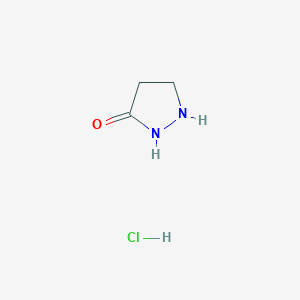
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
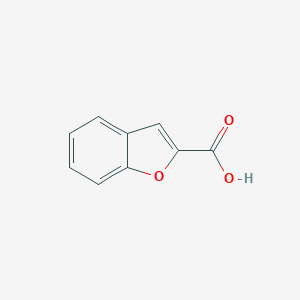
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
